N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQDZJBBINJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline scaffold, followed by the introduction of the but-2-yn-1-yl chain through a nucleophilic substitution or coupling reaction. The final step usually involves acylation to introduce the diphenylacetamide moiety. Industrial production methods: Industrial production may scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can enhance efficiency and scalability, catering to larger demand in research and development.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its functional groups allow for targeted modifications to study its properties further. Common reagents and conditions used in these reactions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride, depending on the desired reaction. Solvents and catalysts also play a crucial role in facilitating these transformations. Major products formed from these reactions: The products of these reactions can vary widely but often include modified versions of the parent compound, which can be analyzed to determine their efficacy in different applications.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has found applications in diverse scientific fields: Chemistry: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies. Biology: Research into its biological activity, including interactions with enzymes or receptors, has been explored to understand its potential therapeutic effects. Medicine:Industry: Its structural characteristics have implications in material science, potentially contributing to the development of novel polymers or advanced materials.
Mechanism of Action
The compound’s mechanism of action is predominantly associated with its interaction with specific molecular targets such as receptors or enzymes. By binding to these targets, it can modulate biological pathways, leading to various physiological effects. Studies on its molecular binding interactions are ongoing to unravel the pathways involved and the subsequent biochemical responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Motifs
- Target Compound: The dihydroisoquinoline core is connected to a diphenylacetamide via an alkyne spacer.
- Benzothiazole–Isoquinoline Derivatives (): These compounds replace the diphenylacetamide with benzothiazole moieties (e.g., methoxy, fluoro, nitro substituents). The dihydroisoquinoline remains intact, but the acetamide is directly linked to benzothiazole, altering electronic properties and steric bulk .
- Compound in : Features a trifluoromethylphenethyl group and methoxy substituents on the dihydroisoquinoline, coupled with a methyl-phenylacetamide. This introduces enhanced electron-withdrawing effects and metabolic stability compared to the target compound .
- Compound in : Contains a dihydroisoxazole ring instead of dihydroisoquinoline and a quaternary ammonium chain, prioritizing solubility over lipophilicity .
Substituent Effects
Physicochemical Properties
Table 1 summarizes key data for analogs from and the target compound:
Research Implications and Gaps
- Structural Optimization : The target compound’s alkyne spacer could be modified to balance rigidity and flexibility, as seen in ’s ammonium derivatives .
- Biological Screening : Comparative studies with benzothiazole analogs () are needed to evaluate cholinesterase inhibition or receptor binding .
- Safety Profiling : The MSDS in underscores the need for detailed toxicological assessments of fluorinated or lipophilic analogs .
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a dihydroisoquinoline moiety linked to a diphenylacetamide group. Its biological activities span across various domains, including antitumor, antiviral, and antibacterial effects.
Chemical Structure and Properties
The chemical formula of this compound is C24H28N2O. The molecular weight is approximately 392.499 g/mol. The compound's structure contributes to its biological activity through various mechanisms of action.
Biological Activity Overview
Research indicates that compounds containing the dihydroisoquinoline structure exhibit a range of biological activities. Specifically, this compound has shown significant promise in the following areas:
Antitumor Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vitro tests have revealed that it inhibits cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that it can inhibit the replication of various viruses, which may be beneficial in treating viral infections.
Antibacterial Activity
This compound has demonstrated activity against antibiotic-resistant bacterial strains. This characteristic is particularly important given the increasing prevalence of antibiotic resistance in clinical settings.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Viral Replication : It interferes with viral life cycles at various stages.
- Cell Wall Disruption : In bacteria, it may disrupt cell wall synthesis or function.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Toxicity and Safety
Toxicity studies indicate that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-2,2-diphenylacetamide is relatively safe at low concentrations. These studies are crucial for determining safe dosage levels for potential therapeutic applications.
Q & A
Basic: What are the critical steps in synthesizing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide?
Methodological Answer:
The synthesis typically involves:
Formation of the alkyne linker : Reacting propargyl bromide with 3,4-dihydroisoquinoline under basic conditions (e.g., K₂CO₃ in DMF) to introduce the but-2-yn-1-yl group .
Amide coupling : Using coupling agents like EDCI/HOBt or DCC to attach 2,2-diphenylacetic acid to the amine-terminated alkyne intermediate. Triethylamine is often added to maintain pH >8 for optimal reaction efficiency .
Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from methanol/acetone mixtures ensures >95% purity .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.4 ppm, alkyne protons as a singlet near δ 2.5 ppm) and confirms the absence of unreacted intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₃₀H₂₉N₂O₂: 449.2224) .
- IR Spectroscopy : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, alkyne C≡C stretch ~2100 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when introducing the but-2-yn-1-yl linker?
Methodological Answer:
- Catalyst selection : Palladium-catalyzed Sonogashira coupling improves alkyne formation efficiency compared to traditional alkylation, reducing side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for propargyl bromide reactions .
- Temperature control : Maintaining 80–100°C during coupling steps minimizes decomposition of heat-sensitive intermediates .
Advanced: How should researchers resolve contradictory bioactivity data between in vitro and cell-based assays?
Methodological Answer:
Contradictions may arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts. Confirm compound stability via LC-MS over 24-hour incubation .
- Metabolic interference : Perform assays with liver microsomes to assess metabolic stability. For example, CYP3A4 inhibition may explain discrepancies in neuroprotective activity .
- Assay specificity : Compare activity against structurally related derivatives (e.g., cinnamamide vs. diphenylacetamide analogs) to isolate pharmacophore contributions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core modifications : Replace dihydroisoquinoline with tetrahydroisoquinoline or isoquinoline-N-oxide to evaluate the impact of hydrogenation/oxidation on target binding .
- Linker optimization : Substitute but-2-yn-1-yl with but-1-en-1-yl to assess steric/electronic effects on conformational flexibility .
- Pharmacophore mapping : Use X-ray crystallography (e.g., analogs in ) or molecular docking (Glide 2.5 software ) to identify critical interactions with targets like AKR1C3 .
Advanced: How does computational docking aid in identifying biological targets for this compound?
Methodological Answer:
- Glide docking : Utilize Glide’s XP mode to screen against targets like AKR1C3 or cholinesterases. Enrichment factors >3 indicate high predictive accuracy .
- Binding mode validation : Compare docking poses with crystallographic data (e.g., PubChem entries ) to confirm hydrogen bonds with catalytic residues (e.g., Tyr55 in AKR1C3) .
- Free energy calculations : MM-GBSA scoring quantifies contributions of hydrophobic (diphenyl groups) and polar (amide) interactions to binding affinity .
Advanced: What analytical methods are recommended for detecting byproducts in scaled-up synthesis?
Methodological Answer:
- UPLC-MS/MS : Monitor for common impurities like unreacted dihydroisoquinoline (retention time ~3.2 min) or oxidized alkyne derivatives .
- X-ray powder diffraction (XRPD) : Detects crystalline polymorphs that may affect solubility and bioactivity .
- Elemental analysis : Verify stoichiometry (e.g., C: 79.8%, H: 6.4%, N: 6.2%) to confirm batch consistency .
Advanced: How can researchers evaluate the compound’s potential as a neuroprotective agent?
Methodological Answer:
- In vitro models : Assess inhibition of Aβ42 aggregation (Thioflavin T assay) and tau hyperphosphorylation (Western blot) in SH-SY5Y cells .
- In vivo validation : Use transgenic Alzheimer’s mice (e.g., APP/PS1) with oral dosing (10 mg/kg/day) and behavioral tests (Morris water maze) .
- Mechanistic studies : Perform kinase profiling (e.g., CDK5, GSK-3β) to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
